molecular formula C10H10N2OS B2626152 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine CAS No. 2202165-09-9

4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine

Cat. No.: B2626152
CAS No.: 2202165-09-9
M. Wt: 206.26
InChI Key: HSJLNBWIUKCYDX-UHFFFAOYSA-N
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Description

4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 g/mol . Its structure incorporates both pyridine and 1,3-thiazole rings, which are privileged scaffolds in medicinal chemistry and drug discovery. These heterocyclic systems are frequently found in molecules with a wide range of pharmacological activities and are of significant interest in the development of new agrochemicals and materials science . As a building block, this compound offers researchers a versatile template for further chemical modification and synthesis. While specific biological data for this exact molecule may not be widely published, the presence of its distinct structural motifs makes it a valuable candidate for exploratory research in hit-to-lead optimization campaigns and as an intermediate in organic synthesis. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(1-pyridin-4-ylethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8(9-2-4-11-5-3-9)13-10-12-6-7-14-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJLNBWIUKCYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine typically involves the reaction of 2-chloropyridine with 2-mercaptoethanol to form 2-(2-hydroxyethylthio)pyridine. This intermediate is then reacted with 2-bromo-1-(1,3-thiazol-2-yloxy)ethane under basic conditions to yield the final product . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine has been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, compounds with similar thiazole structures have demonstrated effectiveness against various pathogens, including resistant strains of bacteria .

Anticancer Properties
Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways associated with tumor growth. Notably, pyridine derivatives have been studied for their ability to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Agrochemical Applications

Pesticide Development
The compound's structural features allow it to interact effectively with biological systems, making it a candidate for developing novel pesticides. Thiazole derivatives are known for their insecticidal and fungicidal properties. For example, compounds with thiazole moieties have been used in formulations targeting agricultural pests and diseases .

Material Science

Polymer Chemistry
this compound can be utilized in synthesizing advanced materials. Its functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research has explored its use in creating polymers with specific functionalities for applications in coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial AgentsEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
AgrochemicalsPesticide DevelopmentEffective insecticidal and fungicidal properties
Material SciencePolymer ModificationEnhances thermal stability and mechanical strength

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that thiazole-pyridine hybrids could significantly reduce cell viability compared to untreated controls. The compounds were shown to trigger apoptotic pathways, suggesting a mechanism for their anticancer effects .

Mechanism of Action

The mechanism of action of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine involves its interaction with various molecular targets and pathways:

Biological Activity

4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine is a compound that integrates a thiazole moiety with a pyridine structure, which has been associated with various biological activities. This article explores its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a pyridine through an ethyl group. The synthesis typically involves the reaction of pyridine derivatives with thiazole-containing reagents, often employing techniques such as condensation reactions or nucleophilic substitutions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that compounds containing thiazole and pyridine groups can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. For instance, research indicates that thiazole derivatives are particularly potent against Escherichia coli and Staphylococcus aureus .

PathogenActivity Level
E. coliModerate to High
Staphylococcus aureusHigh
Candida albicansModerate
Aspergillus nigerLow

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of epilepsy. The compound has shown promise in reducing seizure activity in animal models when tested against pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, indicating its potential as an anticonvulsant agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Anticancer Mechanism : May involve modulation of apoptosis pathways and inhibition of tumor growth factors.
  • Neuroprotective Mechanism : Involves interaction with neurotransmitter systems and modulation of ion channels.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole-pyridine derivatives, including this compound, against clinical isolates. The results indicated that this compound demonstrated superior activity compared to traditional antibiotics, particularly in resistant strains .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis via caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine?

  • Methodological Answer : Optimized routes include nucleophilic substitution between 1,3-thiazol-2-ol derivatives and halogenated pyridine intermediates. For example, coupling 2-hydroxyethylthiazole with 4-(chloroethyl)pyridine under reflux in aprotic solvents (e.g., acetonitrile or DMF) with catalytic bases like K₂CO₃. Reaction progress is monitored via TLC, and purification involves column chromatography using silica gel with ethyl acetate/hexane gradients .
  • Key Considerations : Solvent polarity and base strength critically influence yield. Lower yields (<50%) in polar solvents like DCE (Table 1, Entry 16 in ) suggest steric hindrance; switching to 1,4-dioxane improves yields (76%, Entry 18).

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Multi-technique characterization is essential:

  • IR Spectroscopy : Confirms C-O-C ether linkages (stretching at 1100–1250 cm⁻¹) and thiazole C=N bonds (~1600 cm⁻¹).
  • NMR : ¹H NMR resolves pyridine (δ 8.5–8.7 ppm) and thiazole protons (δ 7.1–7.3 ppm), while ¹³C NMR identifies quaternary carbons (e.g., pyridine C4 at ~150 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 223.08) and fragmentation patterns .

Advanced Research Questions

Q. How can electrochemical properties inform ligand design for metal complexes involving this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in THF reveals redox behavior. For pyridine-thiazole hybrids, oxidation potentials (Eₐ ~1.1–1.6 V vs. SCE) reflect electron-donor strength, comparable to Re(I)/Mn(I) complexes with triazolylpyridine ligands ( ). Lower potentials indicate stronger electron donation, useful for tuning catalytic or photophysical properties in coordination chemistry .
  • Data Contradictions : Discrepancies in Eₐ values (e.g., 1.61 V for mononuclear vs. 0.97 V for binuclear Re complexes) highlight ligand cooperativity effects. Triplicate measurements under inert atmospheres are advised to minimize oxygen interference.

Q. What strategies resolve contradictions in crystallographic refinement of this compound?

  • Methodological Answer : Use SHELXL for small-molecule refinement ( ):

  • Twinned Data : Apply HKLF5 format for twin-law matrices.
  • Disorder Modeling : Split occupancy refinement for flexible ethyl-thiazole moieties.
  • Validation : Check R1/wR2 convergence (<5% difference) and ADDSYM alerts to avoid overfitting.
    • Case Study : Compare with structurally similar 4-[4-(3-methylphenyl)thiazolyl]pyridine ( ), where InChIKey NROHELXKWPFLKX guides hydrogen-bonding network analysis.

Q. How do solvent effects influence catalytic synthesis of derivatives?

  • Methodological Answer : Solvent polarity and coordination ability modulate reaction pathways. For iodine-catalyzed oxidative coupling ( ):

  • Non-Polar Solvents (e.g., PhCl): Yield 39% due to poor catalyst solubility.
  • Polar Aprotic Solvents (e.g., 1,4-dioxane): Yield 76% via enhanced iodine activation.
    • Advanced Optimization : Design a solvent gradient (e.g., DMF → toluene) to balance reactivity and solubility, leveraging Hansen solubility parameters.

Data-Driven Analysis

Q. How to interpret conflicting spectroscopic data for thiazole-pyridine hybrids?

  • Methodological Answer :

  • NMR Anomalies : Dynamic proton exchange in thiazole rings (e.g., tautomerism) broadens signals. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to freeze conformers.
  • Mass Spectra Mismatches : Isotopic patterns (e.g., Cl/Br) may overlap with fragment ions. Confirm via MS/MS or orthogonal techniques like elemental analysis.
    • Case Study : For 1,2,4-triazolo[4,3-a]pyridines ( ), trace yields (Entry 20) correlate with steric hindrance from substituents—reducing substituent bulk increases yield to 88% (Entry 24).

Tables for Key Findings

Synthesis Optimization ( )CatalystSolventYield (%)
Iodine in 1,4-dioxaneI₂1,4-dioxane76
KI in 1,4-dioxaneKI1,4-dioxane64
Electrochemical Properties ( )ComplexEₐ (V vs. SCE)
[ReBr(CO)₃(pypzH)]Mononuclear1.61
[Re(CO)₃(μ²-pypz)₂]Binuclear0.97

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